

Comprehensive Technical Guide on 1-(3-Bromobenzoyl)azetidine

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Compound of Interest

Compound Name: 1-(3-Bromobenzoyl)azetidine

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Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical building blocks that successfully balance synthetic reactivity with structural novelty. The rich character of an azetidine ring with the cross-coupling potential of an aryl bromide^[2]. This technical guide dissects its chemical identity, provides a

Chemical Identity & Structural Constraints

Azetidines are four-membered, nitrogen-containing heterocycles that offer a compelling alternative to larger rings like pyrrolidines or piperidines^[2]. The parent molecule^[2].

Quantitative Identifiers

The following table summarizes the core physicochemical identifiers for 1-(3-bromobenzoyl)azetidine^{[1],[3]}:

Property	Value
Chemical Name	1-(3-bromoben-
IUPAC / Synonym	Azetidin-1-yl(3-
CAS Number	446313-50-4
Molecular Formula	C10H10BrNO
Molecular Weight	240.10 g/mol
SMILES	O=C(c1cccc(Br
InChIKey	KDONHYBOJB

Causality in Design: The 3-bromobenzoyl group is strategically chosen. The meta-positioning of the bromide minimizes steric hindrance during late-stage azetidine nitrogen, preventing it from poisoning palladium catalysts in downstream applications.

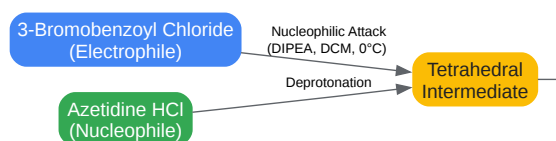
Synthetic Methodology: Amidation Protocol

The synthesis of 1-(3-bromobenzoyl)azetidine relies on a nucleophilic acyl substitution. To ensure high yield and prevent the degradation of the str

Step-by-Step Protocol

- Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 3-bromobenzoyl chloride (1.0 eq) and dissolve in anhydrous di
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The formation of the tetrahedral intermediate is highly exothermic. Me

- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents the reaction, which is critical because acidic conditions can trigger the ring-opening of azetidines[4].
- Nucleophilic Attack: Slowly add azetidine hydrochloride (1.1 eq) in portions. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature.
- Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with water (3x).
- Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure amide.



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Figure 1: Nucleophilic acyl substitution mechanism for 1-(3-bromobenzoyl)azetidine synthesis.

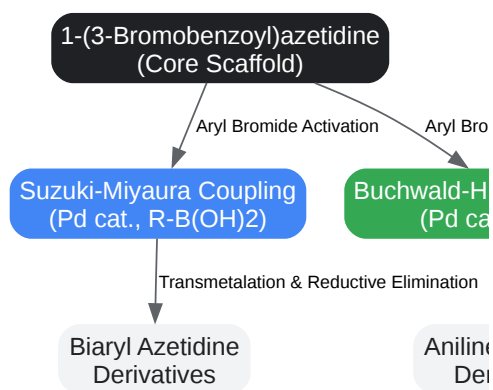
Applications in Drug Discovery

Once synthesized, 1-(3-bromobenzoyl)azetidine serves as a versatile core scaffold. The aryl bromide acts as a synthetic handle for divergent late-stage

Cross-Coupling Workflows

- Suzuki-Miyaura Coupling: Reacting the core with various aryl or heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 90 °C) generates biaryl azetidine derivatives.
- Buchwald-Hartwig Amination: Coupling with primary or secondary amines (Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100 °C) yields aniline derivatives.

Causality in Library Generation: By keeping the azetidine-amide moiety constant, medicinal chemists can systematically probe the structure-activity relationship. This translates to higher target binding affinity (lower entropic penalty upon binding) and improved ligand efficiency[2],[4].



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Figure 2: Divergent late-stage functionalization workflow utilizing the aryl bromide handle.

Stability Profile and Handling

While azetidines are highly valued, their inherent ring strain (~26 kcal/mol) necessitates careful handling. Research indicates that certain N-substituted

However, in the case of 1-(3-bromobenzoyl)azetidine, the nitrogen lone pair is delocalized into the carbonyl group of the amide. This delocalization is more stable under physiological and cross-coupling conditions compared to basic, alkylated azetidines[4].

References[1] "446313-50-4_1-(3-Bromobenzoyl)azetidine CAS号查询", ChemSrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCoEncE79WnNbt3D-8CGRiBRjK7f7nT8xdci8eZ6vR2OvnmN4LWlvx2sqHiyJZvf2J5tqiKeZ9-T3QzmvDjttkp4lcmoUmHdJXzDp4=\[3\] "1786274-66-5|\(3-Azabicyclo\[3.1.0\]hexan-3-yl\)\(4-bromophenyl\)methanone|BLD Pharm \[bldpharm.com\]](#)

[2] "Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

[3] "1786274-66-5|(3-Azabicyclo[3.1.0]hexan-3-yl)(4-bromophenyl)methanone|BLD Pharm [bldpharm.com]

[4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines", PubMed Central [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFweuEvIlyFLRE5xNcqiklm7OkVrP7Epwcf9zQ_O2fwzC5lJdmd42qqwROPfnY2dKJkzUtHiMvIv8cbF5CUyZVVgcaaU=](#)

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Sources

- 1. 446313-50-4_1-(3-Bromobenzoyl)azetidineCAS号:446313-50-4_1-(3-Bromobenzoyl)azetidine [【结构式 性质 英文】 - 化源网 \[chemsrc.com\]](#)
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 3. 1786274-66-5|(3-Azabicyclo[3.1.0]hexan-3-yl)(4-bromophenyl)methanone|BLD Pharm [\[bldpharm.com\]](#)
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
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